molecular formula C12H11NOS B8227915 (R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole

(R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole

Cat. No.: B8227915
M. Wt: 217.29 g/mol
InChI Key: ZTTLPQXEHADBIG-MRVPVSSYSA-N
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Description

®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral compound featuring a benzo[b]thiophene moiety fused with a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole can be achieved through several synthetic routes. One common method involves the cyclization of a benzo[b]thiophene derivative with an appropriate oxazoline precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the oxazole ring to an oxazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to its chiral nature and the combination of benzo[b]thiophene and dihydrooxazole moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4R)-2-(1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-7-14-12(13-8)11-6-9-4-2-3-5-10(9)15-11/h2-6,8H,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTLPQXEHADBIG-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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